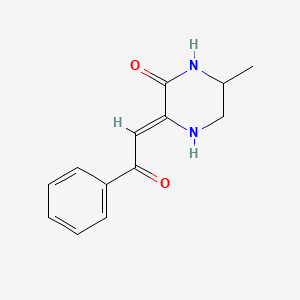![molecular formula C13H22N2O B10870952 N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine](/img/structure/B10870952.png)
N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ISOBUTYL-N-[(4-METHOXY-3,5-DIMETHYL-2-PYRIDYL)METHYL]AMINE is an organic compound that belongs to the class of amines. This compound is characterized by its unique structure, which includes an isobutyl group, a methoxy group, and a pyridylmethyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ISOBUTYL-N-[(4-METHOXY-3,5-DIMETHYL-2-PYRIDYL)METHYL]AMINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-3,5-dimethyl-2-pyridinecarboxaldehyde and isobutylamine.
Condensation Reaction: The aldehyde group of 4-methoxy-3,5-dimethyl-2-pyridinecarboxaldehyde reacts with isobutylamine in the presence of a suitable catalyst, such as an acid or base, to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or hydrogen gas in the presence of a metal catalyst to yield the final amine product.
Industrial Production Methods
In an industrial setting, the production of N-ISOBUTYL-N-[(4-METHOXY-3,5-DIMETHYL-2-PYRIDYL)METHYL]AMINE can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-ISOBUTYL-N-[(4-METHOXY-3,5-DIMETHYL-2-PYRIDYL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of N-ISOBUTYL-N-[(4-METHOXY-3,5-DIMETHYL-2-PYRIDYL)METHYL]AMINE oxide.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
N-ISOBUTYL-N-[(4-METHOXY-3,5-DIMETHYL-2-PYRIDYL)METHYL]AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-ISOBUTYL-N-[(4-METHOXY-3,5-DIMETHYL-2-PYRIDYL)METHYL]AMINE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-ISOBUTYL-N-[(4-METHOXY-2-PYRIDYL)METHYL]AMINE
- N-ISOBUTYL-N-[(3,5-DIMETHYL-2-PYRIDYL)METHYL]AMINE
- N-ISOBUTYL-N-[(4-METHOXY-3,5-DIMETHYL-2-PYRIDYL)ETHYL]AMINE
Uniqueness
N-ISOBUTYL-N-[(4-METHOXY-3,5-DIMETHYL-2-PYRIDYL)METHYL]AMINE is unique due to the presence of both methoxy and dimethyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H22N2O |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H22N2O/c1-9(2)6-14-8-12-11(4)13(16-5)10(3)7-15-12/h7,9,14H,6,8H2,1-5H3 |
InChI Key |
SOXLNYYRQXGRFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CNCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[8,9-Dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B10870870.png)
![7-benzyl-1,3-dimethyl-8-[4-(thiophen-2-ylacetyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10870883.png)
![Naphthalen-1-yl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B10870884.png)
![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-methoxybenzohydrazide](/img/structure/B10870885.png)
![2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide](/img/structure/B10870891.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B10870892.png)
![methyl [(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10870902.png)
![6-amino-2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one](/img/structure/B10870908.png)
![(2E)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10870909.png)

![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(3-ethoxypropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10870926.png)

![4-[5-(3-Chloro-1-benzothiophen-2-yl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B10870933.png)

